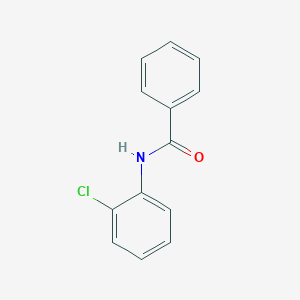

N-(2-Chlorophenyl)benzamide

Description

The exact mass of the compound N-(2-Chlorophenyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(2-Chlorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Chlorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZRWUSAQSKAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144520 | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1020-39-9 | |

| Record name | N-(2-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Chlorophenyl)benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N-(2-Chlorophenyl)benzamide: Mechanism, Protocol, and Characterization

This technical guide provides a comprehensive overview of the synthesis of N-(2-Chlorophenyl)benzamide, a key intermediate in the development of various fine chemicals and pharmacologically active molecules.[1] This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a field-tested experimental protocol, and robust characterization methods.

Strategic Overview: The Importance of N-(2-Chlorophenyl)benzamide

N-(2-Chlorophenyl)benzamide belongs to the benzanilide class of compounds. The amide linkage coupled with substituted phenyl rings makes this scaffold a versatile building block in medicinal chemistry and materials science. For instance, related benzamide structures are known to exhibit a wide range of biological activities.[1] The synthesis pathway detailed herein is a classic yet robust method, ensuring high purity and yield, which are critical parameters in a drug development pipeline.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and widely adopted method for synthesizing N-(2-Chlorophenyl)benzamide is the acylation of 2-chloroaniline with benzoyl chloride. This reaction is a specific example of the Schotten-Baumann reaction, first described in 1883 by Carl Schotten and Eugen Baumann.[2]

Reaction Principle & Causality

The core of the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[3][4] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.[5]

A critical component of this reaction is the presence of a base, typically aqueous sodium hydroxide (NaOH).[6] Its role is twofold and essential for driving the reaction to completion:

-

Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base immediately neutralizes this acid.[7] Without this neutralization, the HCl would protonate the starting amine (2-chloroaniline), rendering it non-nucleophilic and halting the reaction.[6]

-

Equilibrium Shift: By scavenging the HCl, the base effectively removes a product from the reaction mixture, shifting the equilibrium towards the formation of the desired N-(2-Chlorophenyl)benzamide, in accordance with Le Châtelier's principle.

The reaction is often performed in a two-phase system (e.g., an organic solvent and water), where the base resides in the aqueous phase, while reactants and the final product are primarily in the organic phase.[2][7]

Visualizing the Mechanism

The following diagram illustrates the step-by-step nucleophilic acyl substitution mechanism.

Caption: Mechanism of N-(2-Chlorophenyl)benzamide Synthesis.

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Equipment

-

Reagents: 2-Chloroaniline (≥98%), Benzoyl chloride (≥99%), Sodium hydroxide (NaOH), Dichloromethane (DCM), Ethanol (95%), Hydrochloric acid (HCl, concentrated), Deionized water.

-

Equipment: Magnetic stirrer with stir bar, 250 mL Erlenmeyer flask or beaker, Ice bath, Buchner funnel and flask, pH paper, Glassware for recrystallization, Melting point apparatus.

Critical Safety Precautions

-

Work Environment: This procedure must be performed in a well-ventilated chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

-

Reagent Hazards:

-

Benzoyl Chloride: Corrosive, a lachrymator (causes tearing), and harmful if swallowed or inhaled.[9][10] Avoid contact with skin and eyes and prevent vapor inhalation. Reacts with water.

-

2-Chloroaniline: Toxic if swallowed, inhaled, or absorbed through the skin.[11] Handle with extreme caution.

-

Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Handle with care to avoid skin and eye burns.

-

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL Erlenmeyer flask, dissolve 2.55 g (0.02 mol) of 2-chloroaniline in 50 mL of dichloromethane.

-

Reaction Setup: Place the flask on a magnetic stirrer in an ice bath and begin gentle stirring.

-

Addition of Reagents: Prepare a solution of 2.0 g (0.05 mol) of NaOH in 20 mL of water. Slowly and simultaneously, add 2.81 g (0.02 mol) of benzoyl chloride and the 20 mL of NaOH solution to the stirred 2-chloroaniline solution over a period of 10-15 minutes. The slow addition and cooling are crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-40 minutes.

-

Workup & Isolation:

-

Pour the reaction mixture into a separatory funnel. Wash the organic layer with 30 mL of water, followed by 30 mL of 5% HCl solution (to remove any unreacted amine), and finally with another 30 mL of water. Check that the final aqueous wash is neutral with pH paper.

-

Dry the organic (DCM) layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. A crude solid product will be obtained.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol (approximately 20-30 mL).

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Slowly add warm deionized water to the hot ethanol solution until the first sign of persistent cloudiness (precipitation) appears.

-

Allow the flask to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

-

Final Product Collection: Collect the purified white crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water (1:1) mixture. Dry the product in a desiccator. Weigh the final product and calculate the yield.

Product Characterization and Validation

Confirmation of the product's identity and purity is essential. The following data provides a benchmark for a successful synthesis.[12][13]

| Parameter | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | Basic physical characterization |

| Yield | Typically 75-85% | Measures the efficiency of the reaction |

| Melting Point | 98-100 °C | A sharp melting point range indicates high purity |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O, Amide I), ~1530 (N-H bend, Amide II) | Confirms the presence of key functional groups (amide)[14] |

| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton | Confirms the molecular structure[15] |

| ¹³C NMR | Signals for carbonyl carbon (~165 ppm) and aromatic carbons | Provides further structural confirmation[16] |

| Mass Spec (ESI) | [M+H]⁺ = 232.05 | Confirms the molecular weight of the compound |

Note: NMR chemical shifts can vary slightly depending on the solvent used.

Conclusion

The Schotten-Baumann synthesis of N-(2-Chlorophenyl)benzamide from 2-chloroaniline and benzoyl chloride is an efficient and reliable method. By carefully controlling the reaction conditions, especially temperature and the addition of reagents, and by following a meticulous workup and purification procedure, researchers can consistently obtain a high yield of pure product. The characterization data provided serves as a definitive validation of the final compound, ensuring its suitability for subsequent applications in research and development.

References

-

BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

- Gowda, B. T., et al. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1421.

-

Karbala International Journal of Modern Science. (n.d.). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Retrieved from [Link]_

-

RSC Publishing. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Various Authors. (n.d.). N-(2-Chlorophenyl)benzamide | C13H10ClNO | MD Topology | NMR | X-Ray. BMRB. Retrieved from [Link]

-

Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with aniline?. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

Sources

- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. N-(2,3-Difluorophenyl)-2-fluorobenzamide [mdpi.com]

- 15. N-(2-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-Chlorophenyl)benzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-Chlorophenyl)benzamide in Modern Research

N-(2-Chlorophenyl)benzamide is a member of the benzanilide class of organic compounds, characterized by a benzoyl group linked to an aniline moiety through an amide bond. The strategic placement of a chlorine atom on the ortho position of the aniline ring imparts specific steric and electronic properties that distinguish it from other isomers and unsubstituted benzanilides. These subtle structural modifications can have profound effects on the molecule's crystal packing, solubility, and ultimately its biological activity. In the context of drug discovery, benzanilides are recognized as privileged scaffolds, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.

A thorough understanding of the physicochemical properties of a lead compound like N-(2-Chlorophenyl)benzamide is not merely an academic exercise; it is the bedrock of rational drug design and development. Properties such as solubility and lipophilicity directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, while thermal stability and solid-state characteristics are critical for formulation and manufacturing. This guide provides a comprehensive analysis of the core physicochemical properties of N-(2-Chlorophenyl)benzamide, offering both established data and the experimental rationale for their determination.

Molecular Structure and Core Identifiers

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers.

Caption: Figure 1: Chemical Structure of N-(2-Chlorophenyl)benzamide

Table 1: Core Identifiers for N-(2-Chlorophenyl)benzamide

| Property | Value | Source |

| IUPAC Name | N-(2-chlorophenyl)benzamide | [1] |

| CAS Number | 1020-39-9 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | [1] |

| InChIKey | QXZRWUSAQSKAGT-UHFFFAOYSA-N | [1] |

Physicochemical Properties: A Quantitative Overview

The behavior of N-(2-Chlorophenyl)benzamide in both biological and manufacturing contexts is dictated by its physical and chemical properties. A summary of these key parameters is presented below, followed by a detailed discussion of their implications and the methodologies for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Value | Significance in Drug Development |

| Melting Point | 98.00 °C | Purity indicator, solid-state stability, formulation processing |

| Boiling Point | 353.50 °C | Thermal stability, not highly relevant for solid dosage forms |

| Aqueous Solubility | 19.2 µg/mL (at pH 7.4) | Affects dissolution rate and bioavailability |

| LogP (XLogP3) | 2.9 | Predicts membrane permeability and distribution |

| pKa (Amide Proton) | ~17 (Estimated) | Influences ionization state at physiological pH |

| Appearance | White to off-white crystalline powder | Basic quality control parameter |

Note: The provided melting and boiling points are from a source with a CAS number discrepancy (2440-06-8) but a matching chemical name and formula[3]. This highlights the importance of in-house verification.

Melting Point and Thermal Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically sharp (0.5-1.0 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Expert Insight: The melting point of 98°C suggests that N-(2-Chlorophenyl)benzamide is a stable solid at room temperature, suitable for standard pharmaceutical processing. Any significant deviation from this value in a synthesized batch would warrant further purity analysis, such as by HPLC or elemental analysis.

This method provides a straightforward and reliable means of determining the melting range of a crystalline solid[4][5].

-

Sample Preparation: A small amount of dry N-(2-Chlorophenyl)benzamide powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a sample, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: A fresh sample is heated to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Solubility

Solubility, particularly aqueous solubility, is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships. N-(2-Chlorophenyl)benzamide's low aqueous solubility of 19.2 µg/mL is expected, given its two hydrophobic aromatic rings[1][3].

-

Expert Insight: This low solubility value places N-(2-Chlorophenyl)benzamide in Class II or IV of the Biopharmaceutics Classification System (BCS), assuming it has high permeability (predicted by its LogP). This necessitates the use of formulation strategies such as micronization, amorphous solid dispersions, or co-solvents to enhance its dissolution and absorption. The compound is expected to be more soluble in organic solvents like ethanol and methanol, which is important for processing and analytical method development[3].

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: An excess amount of N-(2-Chlorophenyl)benzamide is added to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: The suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is removed by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.

-

Validation: It is crucial to confirm that the solid material remaining after the experiment is of the same crystalline form as the starting material, using techniques like XRPD, to ensure a true thermodynamic solubility value was measured.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key predictor of how a drug will partition into biological membranes. The computed XLogP3 value of 2.9 for N-(2-Chlorophenyl)benzamide suggests it is a lipophilic molecule[1].

-

Expert Insight: A LogP in the range of 1-3 is often considered optimal for oral drug absorption, as it represents a balance between aqueous solubility for dissolution and lipid solubility for membrane permeation. A value of 2.9 indicates good potential for passive diffusion across the gastrointestinal tract and other biological barriers. However, high lipophilicity can sometimes lead to issues like non-specific binding to proteins and tissues.

Caption: Figure 2: Interplay of key physicochemical properties influencing oral absorption.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.

-

Expected Absorptions:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. The position and sharpness can indicate the extent of hydrogen bonding.

-

C=O (Amide I) Stretch: A strong, sharp peak around 1650-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

N-H Bend (Amide II): A peak around 1550 cm⁻¹.

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 750 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

Amide Proton (N-H): A broad singlet typically downfield (>8 ppm), whose chemical shift is sensitive to solvent and concentration due to hydrogen bonding.

-

Aromatic Protons: A complex multiplet region between 7.0 and 8.5 ppm, corresponding to the 9 protons on the two benzene rings. The ortho-substitution pattern will lead to characteristic splitting patterns.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A peak in the 160-170 ppm range.

-

Aromatic Carbons: Multiple peaks between 120 and 140 ppm. The carbon attached to the chlorine atom will have a distinct chemical shift. The presence of 11 distinct aromatic carbon signals would confirm the structure (some may overlap).

-

Crystal Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. The crystal structure of N-(2-Chlorophenyl)benzamide reveals that the molecule is not planar. The amide group forms a dihedral angle with the benzoyl ring, and the two benzene rings are also twisted relative to each other[6].

-

Expert Insight: This non-planar conformation is a result of steric hindrance from the ortho-chloro substituent. This twisting can affect how the molecule fits into a biological target's binding pocket. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules[6]. Understanding these packing interactions is crucial for predicting and controlling polymorphism, which can impact the stability and dissolution properties of the final drug product.

Synthesis and Characterization Workflow

A robust synthesis and characterization plan is essential for producing high-purity N-(2-Chlorophenyl)benzamide for research purposes.

Caption: Figure 3: A typical laboratory workflow for the synthesis and characterization of N-(2-Chlorophenyl)benzamide.

This is a classic and reliable method for forming amides from amines and acyl chlorides.

-

Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a base, such as pyridine (1.2 eq) or aqueous sodium hydroxide.

-

Reaction: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. If using an organic solvent, separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-Chlorophenyl)benzamide as a crystalline solid.

Conclusion

The physicochemical properties of N-(2-Chlorophenyl)benzamide paint a picture of a lipophilic, poorly water-soluble, and thermally stable crystalline solid. Its LogP value is favorable for membrane permeation, but its low aqueous solubility presents a significant challenge for oral bioavailability, requiring advanced formulation approaches. The structural data reveals a non-planar conformation driven by the ortho-chloro substituent, a feature that will be critical for its interaction with biological targets. The experimental protocols outlined in this guide provide a self-validating framework for researchers to synthesize, purify, and rigorously characterize this compound, ensuring the generation of reliable and reproducible data essential for advancing drug discovery and development programs.

References

-

Oztaslar, A., & Arslan, H. (2023). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 9(3), 377-397. [Link]

-

Gallagher, J.F., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1401. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13918, N-(2-Chlorophenyl)benzamide. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96646, Benzamide, N-(4-chlorophenyl)-. Retrieved from [Link].

-

Gowda, B. T., et al. (2007). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o1421. [Link]

-

Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o769. [Link]

-

The Automated Topology Builder (ATB) and Repository. N-(2-Chlorophenyl)benzamide. Retrieved from [Link].

-

Supporting Information for various benzamide derivatives. Royal Society of Chemistry. Retrieved from [Link].

-

Solubility of Things. N-(2-chlorophenyl)benzamide. Retrieved from [Link].

- Google Patents. (1971). Process for the preparation of substituted 2-amino-benzophenones. DE1593967B1.

-

ACS Publications. (2018). Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link].

-

Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link].

-

ResearchGate. (2015). Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations... Retrieved from [Link].

-

Arkivoc. (2018). Design, synthesis and structural study of novel acetamidobenzanilide derivatives. Retrieved from [Link].

-

ResearchGate. (2018). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link].

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link].

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link].

-

Semantic Scholar. (2018). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link].

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link].

-

Edisco. (n.d.). Melting point determination. Retrieved from [Link].

-

SpectraBase. N-(2-chlorophenyl)-3-{[4-(dimethylamino)benzoyl]amino}benzamide. Retrieved from [Link].

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link].

-

An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Retrieved from [Link].

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link].

- Google Patents. (2013). A method for preparing N- (2 - phenylethyl) benzamide. CN103288667A.

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link].

Sources

- 1. N-(2-Chlorophenyl)benzamide | C13H10ClNO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. mt.com [mt.com]

- 5. edisco.it [edisco.it]

- 6. researchgate.net [researchgate.net]

N-(2-Chlorophenyl)benzamide crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2-Chlorophenyl)benzamide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(2-Chlorophenyl)benzamide, a member of the benzanilide family. Benzanilides are significant scaffolds in medicinal chemistry and materials science, and a thorough understanding of their solid-state structure is paramount for predicting and controlling their physicochemical properties. This document details the synthesis, crystallization, and definitive structural elucidation by single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind the experimental protocols, from crystal growth to data refinement, and present a detailed analysis of the molecule's conformation, intermolecular interactions, and crystal packing. This guide is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of crystallographic analysis for molecular design and solid-state characterization.

Introduction: The Significance of Structural Elucidation

N-(2-Chlorophenyl)benzamide (C₁₃H₁₀ClNO) belongs to the benzanilide class of compounds, which are recognized for their diverse biological activities and utility as precursors in complex organic syntheses.[1][2] The precise three-dimensional arrangement of atoms in the solid state—the crystal structure—governs critical material properties such as solubility, stability, melting point, and bioavailability. For pharmaceutical development, an unstable crystal form (polymorph) can have profound implications for a drug's efficacy and shelf-life. Therefore, the analysis presented herein is not merely an academic exercise but a foundational requirement for any advanced application.

The primary objective of this guide is to provide an authoritative walkthrough of the process used to determine and understand the crystal structure of N-(2-Chlorophenyl)benzamide. We will explore not only the final structure but also the rationale behind the techniques used to achieve this definitive characterization.

Synthesis and High-Purity Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities can inhibit or disrupt the ordered lattice formation required for diffraction-quality single crystals.

Synthesis Protocol: Schotten-Baumann Reaction

N-(2-Chlorophenyl)benzamide is reliably synthesized via the Schotten-Baumann reaction, an acylation of an amine with an acid chloride. The causality here is the high reactivity of the benzoyl chloride electrophile with the nucleophilic 2-chloroaniline.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (CH₂Cl₂).

-

Acylation: Add benzoyl chloride (1.0 eq) to the solution dropwise at room temperature. An excess of a non-nucleophilic base like triethylamine or pyridine (1.5 eq) is often added to neutralize the HCl byproduct, driving the reaction to completion.[3]

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with CHCl₃.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove residual acid), and brine.[4][5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purity Confirmation: The crude solid is typically purified by recrystallization or column chromatography. The purity of the final compound should be confirmed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR).[3][6]

Crystallization: The Art of Nucleation and Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to facilitate slow, ordered growth from a supersaturated solution, allowing molecules to arrange themselves into a thermodynamically stable, repeating lattice. Rapid precipitation will lead to an amorphous solid or polycrystalline powder, which is unsuitable for SC-XRD.

Protocol for Single Crystal Growth (Slow Evaporation):

-

Solvent Selection: Dissolve the purified N-(2-Chlorophenyl)benzamide in a minimal amount of a suitable solvent. Ethanol has proven effective for growing single crystals of this compound and its analogues.[5][6]

-

Solution Preparation: Gently warm the solution to ensure the compound is fully dissolved.

-

Slow Evaporation: Loosely cover the vial or beaker (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment at room temperature.

-

Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. Once crystals of sufficient size (typically 0.1–0.5 mm in each dimension) are observed, they can be carefully harvested.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

SC-XRD is the gold standard for determining the atomic arrangement within a crystalline solid. It relies on the principle that a crystal lattice diffracts incident X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.

The SC-XRD Experimental Workflow

The process from selecting a crystal to validating the final structure is a systematic, multi-step workflow. Each step is designed to ensure the collection of high-quality data and the generation of an accurate and reliable structural model.

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Step-by-Step Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable, defect-free crystal is selected under a microscope and mounted on a glass fiber or loop, which is then affixed to a goniometer head.

-

Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of liquid nitrogen (e.g., at 100-223 K) to minimize thermal vibrations and improve diffraction quality.[4] A modern CCD or CMOS detector is used to collect the diffraction data. Data is typically collected using a series of ω or φ scans, where the crystal is rotated in small increments while being irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[1][4]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as Lorentz-polarization and absorption.[4]

-

Structure Solution and Refinement: Software like SHELXS is used to solve the phase problem and generate an initial electron density map.[4][6] This initial model is then refined using a least-squares method with software like SHELXL.[4][6] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor and Goodness-of-Fit (S).[4][6]

Structural Analysis of N-(2-Chlorophenyl)benzamide

The refined crystallographic data provides a wealth of information about the molecule's geometry and its organization in the solid state.

Molecular Conformation

The asymmetric unit contains one molecule of N-(2-Chlorophenyl)benzamide. The central amide linkage (–CO–NH–) is a key determinant of the overall conformation.

-

Amide Group Planarity: The amide group is essentially planar. The N—H and C=O bonds adopt a trans conformation, which is typical for secondary amides and energetically favorable.[6]

-

Torsional Angles: The molecule is not fully planar. The benzoyl and the 2-chlorophenyl rings are twisted relative to the central amide plane. The dihedral angle between the two aromatic rings is a critical conformational parameter. In related structures, this angle can vary significantly, for example, being around 7.4° in one derivative and 61.0° in a polymorph of another.[5][6] This twist minimizes steric hindrance between the rings.

-

Substituent Orientation: A notable feature is the conformation of the N—H bond relative to the ortho-chloro group on the aniline ring, which is observed to be syn.[6] This conformation may be influenced by intramolecular interactions or crystal packing forces.

Caption: Molecular structure of N-(2-Chlorophenyl)benzamide with key atom groups.

Crystallographic Data Summary

The following table summarizes representative crystallographic data for a benzanilide derivative, illustrating the key parameters obtained from a typical SC-XRD experiment.

| Parameter | Value (Example for a related structure[4]) |

| Chemical Formula | C₁₃H₉Cl₂NO |

| Formula Weight (Mr) | 266.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7913 (14) |

| b (Å) | 4.8078 (6) |

| c (Å) | 23.570 (3) |

| β (°) | 97.718 (3) |

| Volume (V) (ų) | 1211.8 (3) |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (Mg m⁻³) | 1.458 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.52 |

| F(000) | 544 |

| Temperature (K) | 223 (1) |

| Reflections Collected / Unique | 14924 / 3527 |

| R_int | 0.042 |

| R[F² > 2σ(F²)] | 0.051 |

| wR(F²) (all data) | 0.154 |

| Goodness-of-fit (S) | 1.00 |

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing is primarily directed by intermolecular hydrogen bonds.

-

N—H⋯O Hydrogen Bonds: The most significant interaction is the hydrogen bond between the amide nitrogen (N-H, the donor) and the carbonyl oxygen (C=O, the acceptor) of an adjacent molecule. This interaction links the molecules into infinite chains.[4][6][7]

-

Chain Motifs: In graph-set notation, this common head-to-tail arrangement is often described as a C(4) chain.[5]

-

Weak Interactions: The crystal structure is further stabilized by weaker C—H⋯O or C—H···Cl interactions, which connect these primary chains into a robust three-dimensional architecture.[4] No significant π–π stacking interactions are typically observed in the packing of these chlorinated benzanilides.[4]

Caption: Diagram of the primary N-H···O hydrogen bonding motif in benzanilides.

Conclusion and Outlook

This guide has provided a detailed, multi-faceted analysis of the crystal structure of N-(2-Chlorophenyl)benzamide. Through a combination of robust synthesis, careful crystallization, and high-resolution single-crystal X-ray diffraction, we have elucidated its precise molecular conformation and supramolecular assembly. The structure is characterized by a trans-amide linkage, a significant twist between the two aromatic rings, and a crystal packing dominated by strong N—H⋯O hydrogen bonds that form infinite one-dimensional chains.

This fundamental structural knowledge is indispensable. For drug development professionals, it provides the basis for understanding polymorphism and predicting the solid-state properties crucial for formulation. For materials scientists, it offers insights into how intermolecular forces can be harnessed to design materials with desired topologies and properties. The protocols and analytical logic presented herein serve as a validated framework for the structural characterization of other novel benzanilides and related molecular systems.

References

-

Gowda, B. T., et al. (2008). N-(2-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, E64(7), o1421. [Link]

-

Fun, H.-K., et al. (2008). 4-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E64(10), o1934. [Link]

-

Lynch, D. E., & McClenaghan, I. (2010). A monoclinic polymorph of N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2808. [Link]

-

Raza, A. R., et al. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Acta Crystallographica Section E: Structure Reports Online, E67(1), o104. [Link]

-

PubChem. (n.d.). N-(2-Chlorophenyl)benzamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Zacapala-Velazquez, F., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. [Link]

-

Gowda, B. T., et al. (2008). N-(4-Chlorophenyl)benzamide. ResearchGate. [Link]

-

Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. [Link]

-

PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloro-N-(2-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A monoclinic polymorph of N-(3-chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(2-Chlorophenyl)-2-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(2-Chlorophenyl)benzamide in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound throughout the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of N-(2-Chlorophenyl)benzamide, a significant scaffold in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for its solubility assessment. We leverage solubility data from its parent analogue, benzanilide, to provide a quantitative baseline and illustrate thermodynamic principles. This guide details a rigorous, field-proven experimental protocol for equilibrium solubility determination and a validated High-Performance Liquid Chromatography (HPLC) method for quantification, ensuring scientific integrity and enabling researchers to generate reliable, in-house data.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

N-(2-Chlorophenyl)benzamide belongs to the benzanilide class of compounds, which are recognized for their diverse pharmacological activities.[1] The substitution pattern on the phenyl rings significantly influences the molecule's physicochemical properties, including its solubility in various media. Understanding and quantifying the solubility of N-(2-Chlorophenyl)benzamide in a range of organic solvents is paramount for several key reasons:

-

Process Chemistry: Efficient synthesis, crystallization, and purification protocols are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation Development: The choice of excipients and the design of the final dosage form are guided by the compound's solubility, which directly impacts dissolution rate and subsequent bioavailability.

-

Preclinical Studies: The selection of appropriate vehicle formulations for in vitro and in vivo studies requires a thorough understanding of the compound's solubility to ensure accurate and reproducible dosing.

This guide is structured to provide not just data, but a causal understanding of the principles governing the solubility of N-(2-Chlorophenyl)benzamide, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

N-(2-Chlorophenyl)benzamide is a crystalline solid with a molecular structure that imparts a degree of lipophilicity. General solubility trends suggest that it is poorly soluble in water due to its hydrophobic aromatic rings and moderately soluble in organic solvents like ethanol and methanol.[2] The presence of the chlorine atom on the phenyl ring can further influence its solubility profile compared to the parent benzanilide molecule.

Quantitative Solubility of Benzanilide: An Analogue-Based Approach

A comprehensive study on the solubility of benzanilide in sixteen pure organic solvents provides an excellent quantitative starting point for estimating the solubility behavior of N-(2-Chlorophenyl)benzamide.[4] The solubility of benzanilide was determined using the static equilibrium method at temperatures ranging from 274.15 K to 313.15 K.[4]

Table 1: Mole Fraction Solubility (x) of Benzanilide in Selected Organic Solvents at Various Temperatures (K) [4]

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 0.0198 | 0.0243 | 0.0297 | 0.0362 | 0.0440 | 0.0534 | 0.0647 | 0.0783 |

| Ethanol | 0.0235 | 0.0286 | 0.0348 | 0.0423 | 0.0514 | 0.0624 | 0.0756 | 0.0916 |

| Acetone | 0.1195 | 0.1385 | 0.1604 | 0.1856 | 0.2144 | 0.2474 | 0.2851 | 0.3282 |

| Ethyl Acetate | 0.0862 | 0.1012 | 0.1183 | 0.1379 | 0.1604 | 0.1863 | 0.2160 | 0.2499 |

| Dichloromethane | 0.0898 | 0.1052 | 0.1228 | 0.1429 | 0.1659 | 0.1922 | 0.2222 | 0.2565 |

| Acetonitrile | 0.0253 | 0.0305 | 0.0367 | 0.0441 | 0.0530 | 0.0637 | 0.0763 | 0.0914 |

| Dimethyl Sulfoxide (DMSO) | - | - | - | - | - | - | - | - |

| N,N-Dimethylformamide (DMF) | 0.2231 | 0.2523 | 0.2851 | 0.3219 | 0.3632 | 0.4095 | 0.4613 | 0.5192 |

Note: Data for DMSO was not provided in the cited study. The solubility of benzanilide was found to increase with temperature in all tested solvents, indicating an endothermic dissolution process.[4]

Thermodynamic Modeling of Solubility

To provide a predictive framework for solubility at different temperatures, the experimental data for benzanilide was correlated using several thermodynamic models, with the modified Apelblat model showing the best fit.[4]

The modified Apelblat equation is a semi-empirical model that relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B/T) + C ln(T)

Where A, B, and C are the model parameters determined by fitting the equation to the experimental data. These parameters account for the non-ideal behavior of the solution and the temperature dependence of the activity coefficient.[5]

Table 2: Modified Apelblat Model Parameters for Benzanilide in Selected Solvents [4]

| Solvent | A | B | C |

| Methanol | -10.37 | -2015.1 | 2.53 |

| Ethanol | -15.42 | -1930.2 | 3.54 |

| Acetone | -2.78 | -1234.5 | 1.12 |

| Ethyl Acetate | -5.89 | -1543.2 | 1.87 |

| Dichloromethane | -4.96 | -1421.8 | 1.63 |

| Acetonitrile | -12.87 | -2109.7 | 3.01 |

| N,N-Dimethylformamide (DMF) | 1.34 | -876.5 | -0.15 |

These parameters can be used to estimate the solubility of benzanilide at temperatures within and slightly beyond the experimental range, providing a valuable tool for process optimization.

Experimental Protocol for Equilibrium Solubility Determination

To ensure the generation of high-quality, reliable solubility data for N-(2-Chlorophenyl)benzamide, a detailed experimental protocol based on the static equilibrium method is provided below. This method is considered the gold standard for determining thermodynamic solubility.[6]

Materials and Equipment

-

N-(2-Chlorophenyl)benzamide (purity > 99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Vials with screw caps

-

HPLC system with UV detector

Step-by-Step Methodology

-

Solvent Preparation: Prepare a known volume of the desired organic solvent in a series of vials.

-

Addition of Solute: Add an excess amount of N-(2-Chlorophenyl)benzamide to each vial to ensure that a saturated solution is formed and solid solute remains in equilibrium with the solution.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.[6] The system is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to prevent the transfer of any undissolved solid.

-

Gravimetric or Chromatographic Analysis:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature until a constant weight of the dissolved solid is obtained.

-

Chromatographic Method (Recommended): Accurately dilute a known volume of the filtered solution with a suitable solvent and analyze the concentration of N-(2-Chlorophenyl)benzamide using a validated HPLC method as described in Section 6.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction).

Experimental Workflow Diagram

Caption: Workflow for the determination of equilibrium solubility.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is essential for the accurate quantification of N-(2-Chlorophenyl)benzamide in the saturated solvent samples. The following HPLC method is based on established protocols for benzanilide and related compounds and is designed to be self-validating.[7]

Chromatographic Conditions

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM sodium acetate, pH 5) in a 50:50 (v/v) ratio is a good starting point.[7] The exact ratio can be optimized to achieve a suitable retention time and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10-20 µL.

-

UV Detection: Based on the chromophores present in the molecule, a detection wavelength in the range of 230-260 nm is recommended.[7][8] The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution.

Standard and Sample Preparation

-

Stock Standard Solution: Accurately weigh a known amount of N-(2-Chlorophenyl)benzamide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the solubility samples.

-

Sample Preparation: Dilute the filtered saturated solutions from the solubility experiment with the mobile phase to bring the concentration within the linear range of the calibration curve.

Method Validation

The analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)).

-

Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.[7]

-

Accuracy: Perform recovery studies by spiking a known amount of the standard solution into a sample of known concentration.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample. The relative standard deviation (RSD) should typically be less than 2%.

-

Specificity: Analyze a blank solvent sample to ensure no interfering peaks are present at the retention time of N-(2-Chlorophenyl)benzamide.

HPLC Analysis Workflow Diagram

Caption: Workflow for HPLC quantification of N-(2-Chlorophenyl)benzamide.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of N-(2-Chlorophenyl)benzamide in organic solvents. By leveraging analogue data for benzanilide, we have presented a quantitative estimation of its solubility and the thermodynamic principles governing its dissolution. The detailed experimental protocol for equilibrium solubility determination and the robust HPLC method for quantification provide researchers with the necessary tools to generate high-quality, in-house data.

It is imperative to reiterate that the quantitative data presented for benzanilide serves as a predictive model. The next logical and critical step is the experimental determination of the solubility of N-(2-Chlorophenyl)benzamide in a range of pharmaceutically relevant solvents at various temperatures. This will not only provide definitive solubility data but also allow for the calculation of the thermodynamic parameters of dissolution (Gibbs free energy, enthalpy, and entropy), offering deeper insights into the solute-solvent interactions. Such data will be invaluable for the rational design of crystallization processes, the development of stable and effective formulations, and the overall advancement of drug candidates based on this important chemical scaffold.

References

-

Solubility of N-(2-chlorophenyl)benzamide. Solubility of Things. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

-

Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC - NIH. [Link]

-

Solubility of Benzanilide Crystals in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

The UV absorption spectra of 2 -chloro-4-R-benzanilide (thick solid... ResearchGate. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

potential biological activities of N-(2-Chlorophenyl)benzamide derivatives

An In-Depth Technical Guide to the Potential Biological Activities of N-(2-Chlorophenyl)benzamide Derivatives

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzamide functional group is a cornerstone, present in approximately 25% of the top-selling pharmaceuticals.[1] Its remarkable versatility in forming key hydrogen bonds and participating in various non-covalent interactions has cemented its status as a "privileged scaffold." Within this broad class, N-(2-Chlorophenyl)benzamide and its derivatives represent a particularly compelling subclass. The strategic placement of a chlorine atom on the N-phenyl ring introduces significant electronic and steric modifications, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of these derivatives, offering a technical resource for researchers and drug development professionals poised to innovate in this promising chemical space.

Core Synthesis and Structural Elucidation

The synthesis of N-(2-Chlorophenyl)benzamide derivatives is typically achieved through a straightforward yet robust amidation reaction. The most common approach involves the condensation of a substituted benzoyl chloride with 2-chloroaniline.[2] This method is highly adaptable, allowing for extensive structural diversification by modifying the substituents on the benzoyl chloride precursor.

Causality in Synthetic Strategy

The choice of benzoyl chloride as the acylating agent is deliberate. The chloride is an excellent leaving group, facilitating the nucleophilic attack by the amine group of 2-chloroaniline. The reaction is often conducted in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The selection of an appropriate solvent, like 1,4-dioxan or dichloromethane, is critical for ensuring the solubility of reactants and facilitating the reaction progress.[3][4]

General Synthetic Workflow Diagram

Caption: General workflow for the synthesis of N-(2-Chlorophenyl)benzamide derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a generalized procedure for synthesizing an N-(2-Chlorophenyl)benzamide derivative.

-

Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of 2-chloroaniline in an appropriate volume (e.g., 20 mL) of dry 1,4-dioxan.[4]

-

Reaction Initiation: To this solution, add an equimolar amount (0.01 mol) of the desired substituted benzoyl chloride dropwise while stirring.

-

Reaction Progression: Add a slight excess of a base, such as triethylamine (1.2 mmol), to the solution.[3] Reflux the mixture for a specified duration (typically 2-24 hours), monitoring the reaction's progress via thin-layer chromatography (TLC).[4]

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Filter the precipitate and wash sequentially with dilute hydrochloric acid, a saturated solution of sodium bicarbonate (NaHCO₃), and brine.[3] Dry the crude product over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Final Product: Purify the final compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure N-(2-Chlorophenyl)benzamide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[2][5]

Antimicrobial Activities

A significant body of research has highlighted the potential of benzamide derivatives as potent antimicrobial agents.[1] Specifically, certain N-(2-Chlorophenyl)benzamide derivatives have demonstrated noteworthy activity, particularly against Gram-positive bacteria.

Mechanistic Insights and Spectrum of Activity

Studies on N-(2-chlorophenyl)-2-hydroxybenzamide have shown good activity against Gram-positive bacterial strains, although they exhibit no inhibition against Gram-negative bacteria at the tested concentrations.[6][7] This selectivity suggests a mechanism of action that targets cellular components or pathways unique to Gram-positive bacteria, such as specific enzymes involved in cell wall synthesis or differences in membrane structure. The presence of the 2-chloro substituent appears to be crucial for this activity.[6]

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Derivative | Target Organism (Gram-positive) | MIC (μg/mL) | Reference |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Bacillus subtilis | 6.25 | [1] |

| N-(2-chlorophenyl)-2-hydroxybenzamide | Staphylococcus aureus | 125-500 | [6] |

| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | Moderate to Good | [8] |

| N-(3-chloro-2-oxo-4-(p-tolyl)azetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | Moderate to Good | [8] |

Note: Data is compiled from multiple sources and methodologies may vary. "Moderate to Good" indicates reported activity where specific MIC values were not provided.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of a test compound against a bacterial strain.

-

Preparation of Inoculum: Culture the target bacterium (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a stock solution of the N-(2-Chlorophenyl)benzamide derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium to achieve a range of final concentrations.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls:

-

Positive Control: Wells containing only the broth medium and the bacterial inoculum (to confirm bacterial growth).

-

Negative Control: Wells containing only the broth medium (to confirm sterility).

-

Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used (to rule out solvent toxicity).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Potential

Chronic inflammation is a key pathological feature of numerous diseases. Benzamide derivatives have emerged as promising anti-inflammatory agents, potentially acting through multiple mechanisms.[2][9]

Mechanism of Action: NF-κB and Protease Inhibition

Research suggests that the anti-inflammatory effects of some benzamides are mediated by the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[9] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha). By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade at a fundamental level.[9] Another identified mechanism is the inhibition of proteases, such as trypsin. Certain N-substituted hydroxy-benzamides have shown potent proteinase inhibitory activity, significantly more effective than standard drugs like acetylsalicylic acid.[7][10]

Quantitative Anti-inflammatory Data

The inhibitory concentration (IC₅₀) value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

| Compound Class | Assay | IC₅₀ (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase (Trypsin) Inhibition | 0.04–0.07 | [7][10] |

| Acetylsalicylic Acid (Reference) | Proteinase (Trypsin) Inhibition | 0.4051 | [7][10] |

Experimental Protocol: In Vitro Proteinase Inhibitory Assay

This protocol provides a reliable method to screen for anti-inflammatory activity via protease inhibition.[10]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of the test compound solution (in varying concentrations).

-

Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Substrate Addition: Add 1 mL of 0.8% (w/v) casein as a substrate to the mixture.

-

Second Incubation: Incubate the mixture for an additional 20 minutes.

-

Reaction Termination: Stop the reaction by adding 5 mL of 70% perchloric acid.

-

Centrifugation: Centrifuge the mixture, and collect the supernatant.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 280 nm against a buffer blank.

-

Calculation: Calculate the percentage inhibition of protease activity. The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.

NF-κB Inflammatory Pathway

Caption: Proposed inhibition of the NF-κB pathway by benzamide derivatives.

Anticancer Applications

The structural features of benzamides make them ideal candidates for targeting various hallmarks of cancer. Derivatives of N-(2-Chlorophenyl)benzamide are being explored for their antiproliferative activities against a range of cancer cell lines.[2]

Diverse Anticancer Mechanisms

The anticancer activity of benzamide derivatives is not limited to a single mechanism. Key strategies include:

-

Tubulin Polymerization Inhibition: Some N-benzylbenzamide derivatives act as potent inhibitors of tubulin polymerization.[11] By binding to the colchicine binding site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives, such as Entinostat (MS-275), are designed as HDAC inhibitors.[5] HDACs are crucial enzymes in epigenetic regulation. Their inhibition leads to hyperacetylation of histones, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The benzamide group often acts as a zinc-binding group (ZBG) that coordinates with the Zn²⁺ ion in the HDAC active site.[12]

Quantitative Anticancer Data (IC₅₀)

| Compound Class | Cancer Cell Line | IC₅₀ (nM) | Mechanism | Reference |

| N-benzylbenzamide (20b) | Various | 12 - 27 | Tubulin Inhibitor | [11] |

| N-substituted benzamides (13h, 13k) | MCF-7, MDA-MB-231, K562, A549 | Similar to MS-275 | HDAC Inhibitor | [5] |

| Thiazolo[4,5-d]pyrimidine (3b) | Melanoma (A375, C32) | < 50,000 | Cytotoxic | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the N-(2-Chlorophenyl)benzamide derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[5]

Conclusion and Future Directions

The N-(2-Chlorophenyl)benzamide scaffold is a fertile ground for the discovery of novel therapeutic agents. The existing body of research demonstrates a remarkable breadth of biological activity, spanning antimicrobial, anti-inflammatory, and anticancer applications. The synthetic tractability of these compounds allows for fine-tuning of their properties through systematic structural modifications.

Future research should focus on elucidating precise mechanisms of action and expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity. Advanced computational approaches, such as molecular docking and dynamics simulations, can guide the rational design of next-generation derivatives with improved drug-like properties.[12] As our understanding of the molecular targets of these compounds grows, so too will their potential to be developed into clinically effective drugs for a range of human diseases.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). International Journal of Pharmaceutical and Bio-Medical Science.

- N-(3-chlorophenethyl)-4-nitrobenzamide. (n.d.). MDPI.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry (RSC Publishing).

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (n.d.). MDPI.

- A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (n.d.). PubMed.

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Research Square.

- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).

- Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.

- BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. (n.d.). CyberLeninka.

- (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).

- Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI.

- (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. (2022).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025).

- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed.

- N-(4-Bromophenyl)

- N-(4-Chlorophenyl)-2-methylbenzamide. (n.d.). PMC - PubMed Central - NIH.

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]